molecular formula C10H11NO2 B13028356 3-Benzyloxazolidin-5-one

3-Benzyloxazolidin-5-one

Cat. No.: B13028356
M. Wt: 177.20 g/mol
InChI Key: WCOFMKLFZYJTBH-UHFFFAOYSA-N
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Description

3-Benzyloxazolidin-5-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It has gained significant attention in the field of organic chemistry due to its versatile applications, particularly as a chiral auxiliary in asymmetric synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxazolidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution can introduce various substituents on the benzyl ring .

Mechanism of Action

The mechanism of action of 3-Benzyloxazolidin-5-one and its derivatives involves the inhibition of protein synthesis in bacterial cells. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis. This mechanism is particularly effective against Gram-positive bacteria .

Comparison with Similar Compounds

Uniqueness: 3-Benzyloxazolidin-5-one stands out due to its versatility as a chiral auxiliary and its potential in synthesizing a wide range of biologically active compounds. Its unique structure allows for various modifications, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-benzyl-1,3-oxazolidin-5-one

InChI

InChI=1S/C10H11NO2/c12-10-7-11(8-13-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

WCOFMKLFZYJTBH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCN1CC2=CC=CC=C2

Origin of Product

United States

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